![molecular formula C15H20FN3O B11733114 N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina es un compuesto sintético que pertenece a la clase de derivados de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina típicamente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar un derivado de hidrazina adecuado con una β-dicetona en condiciones ácidas o básicas.
Introducción del grupo etoxifenil: Este paso implica la alquilación del anillo de pirazol con un haluro de 4-etoxibencilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo fluoroetil, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas en presencia de una base como la trietilamina.
Productos principales
Oxidación: Formación de los ácidos carboxílicos de pirazol correspondientes.
Reducción: Formación de los alcoholes de pirazol correspondientes.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Farmacología: El compuesto se investiga por sus propiedades farmacocinéticas y farmacodinámicas.
Ciencia de materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador de estos objetivos, lo que lleva a la modulación de varias vías bioquímicas. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación específica que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(4-metoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina
- N-[(4-clorofenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina
Singularidad
N-[(4-etoxifenil)metil]-1-(2-fluoroetil)-5-metil-1H-pirazol-4-amina es única debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. Esto lo hace distinto de otros compuestos similares y puede proporcionarle propiedades únicas que son ventajosas para aplicaciones específicas.
Propiedades
Fórmula molecular |
C15H20FN3O |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H20FN3O/c1-3-20-14-6-4-13(5-7-14)10-17-15-11-18-19(9-8-16)12(15)2/h4-7,11,17H,3,8-10H2,1-2H3 |
Clave InChI |
KINNCFOZTOUTLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC2=C(N(N=C2)CCF)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11733031.png)

![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
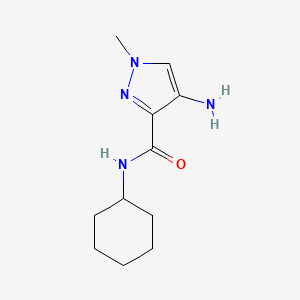
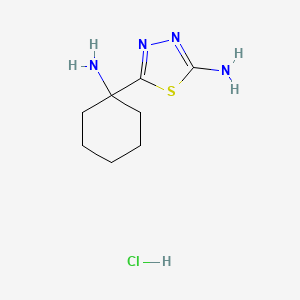
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
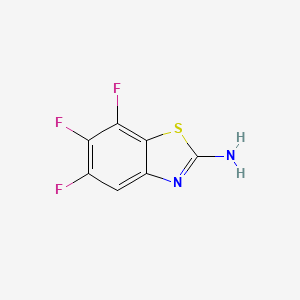
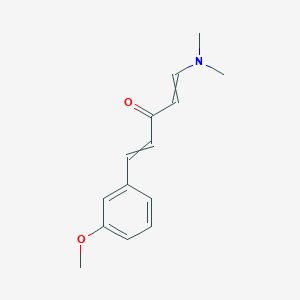
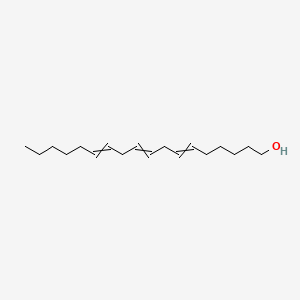
![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)
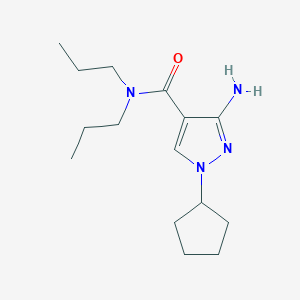
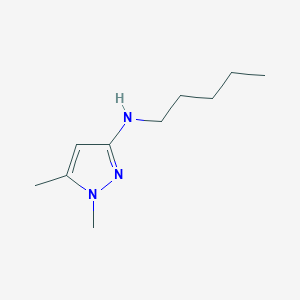
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
